![molecular formula C20H21N3O3 B2406414 (4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone CAS No. 941881-46-5](/img/structure/B2406414.png)
(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations are often performed using the DFT method with the B3LYP functional and the 6–311++G (d,p) basis set .Molecular Structure Analysis
The molecular structure of related compounds is determined using spectroscopic techniques and theoretical calculations . The HOMO–LUMO energy gap, which can indicate the reactivity of a molecule, is often calculated .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using various techniques . These studies often include analyses of electronic properties, nonlinear optical properties, and thermodynamic properties .Aplicaciones Científicas De Investigación
- Results : The compound exhibited promising antibacterial activity, supported by molecular docking studies .
- Results : Geometric parameters and spectroscopic data were consistent with theoretical calculations .
Antibacterial Activity
Oxidoreductase Inhibition
α1-Adrenergic Receptor Affinity
Nonlinear Optical Properties
Crystal Structure Determination
Toxicological and Physicochemical Properties
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-6-7-18-17(21-14)13-19(26-18)20(24)23-10-8-22(9-11-23)15-4-3-5-16(12-15)25-2/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSSIVHSYYXVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

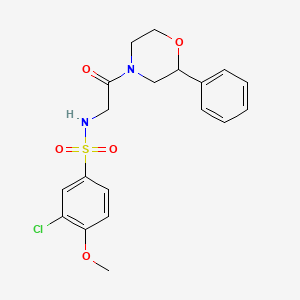
![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)
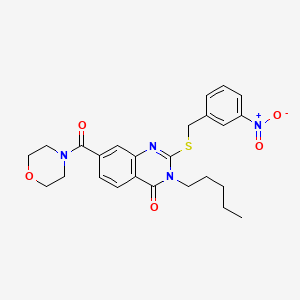
![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)
![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)
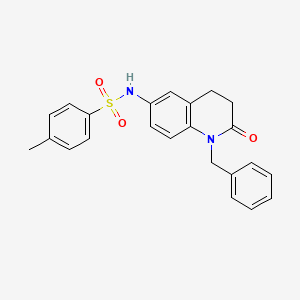
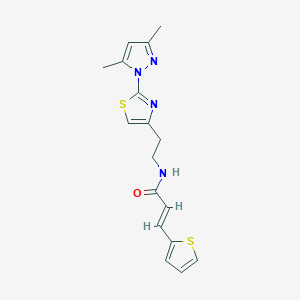
![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)
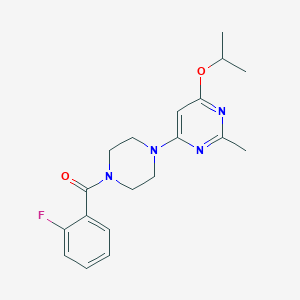
![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2406349.png)
![N-{4-[1-(furan-2-carbonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2406351.png)
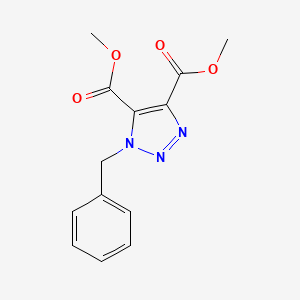
![2-(methoxymethyl)-1-(1-phenylethyl)-1H-benzo[d]imidazole](/img/structure/B2406354.png)